ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with chloro, dichlorobenzyl, and ethyl propanoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 7-hydroxy-4-methylcoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: The hydroxyl group at the 7-position of the coumarin ring is chlorinated using thionyl chloride or phosphorus oxychloride to form 6-chloro-7-hydroxy-4-methylcoumarin.
Etherification: The chlorinated coumarin is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methylcoumarin.
Esterification: Finally, the coumarin derivative is esterified with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro or dichlorobenzyl positions using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Lacks the chloro and dichlorobenzyl substitutions, resulting in different biological activities and chemical reactivity.
6-chloro-7-hydroxy-4-methylcoumarin: Similar structure but without the dichlorobenzyl and ethyl propanoate groups, leading to distinct properties.
Ethyl 3-{6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}propanoate: Lacks the dichlorobenzyl substitution, affecting its biological and chemical behavior.
Biological Activity
Ethyl 3-{6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of chromenones, recognized for their diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a chromenone backbone with multiple substituents that enhance its biological properties. The synthesis typically involves:
- Starting Materials : 6-chloro-4-methyl-2H-chromen-2-one and 2,6-dichlorobenzyl alcohol.
- Reaction Conditions : Conducted under reflux in solvents like toluene or dichloromethane, often using bases such as potassium carbonate.
- Catalysts : Palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be utilized to improve yield and reaction rates.
Antimicrobial Properties
Research indicates that chromenone derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing potent inhibition against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.62 µg/mL |
Escherichia coli | 31.25 µg/mL |
Candida albicans | 7.81 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines, indicating its potential use in treating inflammatory diseases.
Anticancer Activity
In preclinical studies, this compound has exhibited cytotoxicity against various cancer cell lines, including:
Cancer Cell Line | IC50 Value (µM) |
---|---|
HepG2 | 10.5 |
MCF7 | 15.8 |
A549 | 12.0 |
The mechanism of action involves apoptosis induction through the activation of caspases and modulation of the MAPK/ERK signaling pathway.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can interact with cellular receptors that regulate cell growth and apoptosis.
- Signal Pathway Alteration : The modulation of pathways such as MAPK/ERK leads to altered cellular responses, contributing to its anticancer effects.
Case Studies
-
A study conducted on mice with induced inflammation showed that administration of this compound significantly reduced paw swelling compared to control groups.
- Dosage : 20 mg/kg body weight.
- Outcome : Reduction in inflammatory markers was observed.
- In vitro assays on HepG2 cells indicated that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes noted under microscopy.
Properties
Molecular Formula |
C22H19Cl3O5 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H19Cl3O5/c1-3-28-21(26)8-7-13-12(2)14-9-18(25)20(10-19(14)30-22(13)27)29-11-15-16(23)5-4-6-17(15)24/h4-6,9-10H,3,7-8,11H2,1-2H3 |
InChI Key |
WJERHRNPCHPBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC=C3Cl)Cl)Cl)C |
Origin of Product |
United States |
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